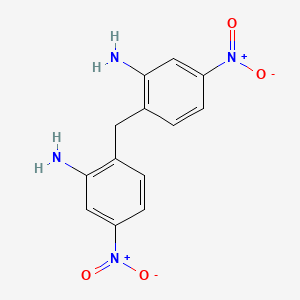

2,2'-Methanediylbis(5-nitroaniline)

CAS No.: 6630-72-4

Cat. No.: VC17154827

Molecular Formula: C13H12N4O4

Molecular Weight: 288.26 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 6630-72-4 |

|---|---|

| Molecular Formula | C13H12N4O4 |

| Molecular Weight | 288.26 g/mol |

| IUPAC Name | 2-[(2-amino-4-nitrophenyl)methyl]-5-nitroaniline |

| Standard InChI | InChI=1S/C13H12N4O4/c14-12-6-10(16(18)19)3-1-8(12)5-9-2-4-11(17(20)21)7-13(9)15/h1-4,6-7H,5,14-15H2 |

| Standard InChI Key | YTPQDZPTPLCXQE-UHFFFAOYSA-N |

| Canonical SMILES | C1=CC(=C(C=C1[N+](=O)[O-])N)CC2=C(C=C(C=C2)[N+](=O)[O-])N |

Introduction

2,2'-Methanediylbis(5-nitroaniline), with the molecular formula C13H12N4O4, is a compound consisting of two 5-nitroaniline units linked by a methanediyl group . This compound is of interest due to its unique chemical structure and potential applications in various fields. Despite limited specific research on this compound, its properties can be inferred from related compounds and general principles of organic chemistry.

Synthesis and Preparation

While specific synthesis methods for 2,2'-Methanediylbis(5-nitroaniline) are not detailed in the available literature, compounds with similar structures are often synthesized through condensation reactions or coupling reactions involving aromatic amines and appropriate linkers.

Potential Applications

Given its structure, 2,2'-Methanediylbis(5-nitroaniline) might find applications in organic synthesis, materials science, or as a precursor for more complex molecules. The nitro groups could be reduced to amines, and the amino groups could participate in further reactions, such as coupling or condensation reactions.

Research Findings and Future Directions

While specific research on 2,2'-Methanediylbis(5-nitroaniline) is limited, studies on similar compounds highlight the importance of detailed characterization using techniques like NMR, FTIR, and X-ray diffraction. Future research could focus on synthesizing this compound and exploring its chemical reactivity, thermal stability, and

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume